molecular formula C11H17N3O4S B2864829 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline CAS No. 1008008-25-0

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline

Cat. No.: B2864829
CAS No.: 1008008-25-0
M. Wt: 287.33
InChI Key: NTROECCRLAXIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline (CAS: 1008008-25-0) is a proline derivative functionalized with a sulfonyl-linked 1-ethyl-3-methylpyrazole moiety. Proline, a cyclic secondary amino acid, is modified here to enhance its physicochemical and biological properties, making it relevant in medicinal chemistry and drug design. This compound is typically synthesized via sulfonylation reactions between activated proline derivatives and substituted pyrazoles, with purity reported at 95% in standardized preparations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-3-13-7-10(8(2)12-13)19(17,18)14-6-4-5-9(14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTROECCRLAXIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with proline under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline involves its interaction with specific molecular targets. The pyrazole ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid

  • Molecular Formula : C12H19N3O4S
  • Molecular Weight : 301.37 g/mol
  • CAS : 1005611-34-6
  • Key Features: Replaces proline with a piperidine-3-carboxylic acid group. The larger six-membered piperidine ring may alter conformational flexibility compared to proline’s five-membered pyrrolidine.

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine

  • Molecular Formula : C10H18N4O2S (as per ) or C11H20N4O2S (as per )
  • Molecular Weight : 258.34 g/mol () or 272.37 g/mol ()
  • CAS : 1019006-27-9
  • Key Features : Features a piperidin-4-amine group, introducing a primary amine that could participate in salt formation or covalent interactions. Discrepancies in molecular formula and weight between sources suggest possible variations in substituents or reporting errors .

1-[4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine

  • Molecular Formula : C15H19F3N6
  • Molecular Weight : 340.35 g/mol
  • CAS : 1171317-51-3
  • Key Features : Incorporates a pyrimidine ring with a difluoromethyl group, increasing hydrophobicity and metabolic stability. The extended aromatic system may enhance π-π stacking interactions in biological targets .

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine

  • Molecular Formula : C11H20N4
  • Molecular Weight : 208.3 g/mol
  • CAS : 957428-72-7
  • Key Features: Replaces the sulfonyl group with a methylene linker, reducing polarity.

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Purity Key Functional Groups Potential Applications
Target Compound (Proline derivative) 277.24* 95% Sulfonyl, pyrrolidine, carboxylic acid Drug intermediates, enzyme inhibitors
Piperidine-3-carboxylic acid derivative 301.37 95% Sulfonyl, piperidine, carboxylic acid Solubility-enhanced drug candidates
Piperidin-4-amine derivative 258.34 / 272.37 95% Sulfonyl, piperidine, primary amine Ligands for ion channels or transporters
Pyrimidine-containing derivative 340.35 95% Pyrimidine, difluoromethyl, amine Anticancer or antiviral agents
Piperazine derivative (methylene linker) 208.3 95% Methylene, piperazine CNS-targeting molecules

*Molecular weight inferred from CAS 1008008-25-0 in .

Biological Activity

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline (CAS Number: 1008008-25-0) is a compound characterized by a pyrazole ring, a sulfonyl group, and a proline moiety. Its molecular formula is C11H17N3O4S, with a molecular weight of 287.34 g/mol. This compound has garnered attention in scientific research for its potential biological activities, including enzyme inhibition and receptor binding, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with sulfonyl chloride derivatives under basic conditions. The general synthetic route can be outlined as follows:

  • Synthesis of Pyrazole : Start with the preparation of 1-ethyl-3-methyl-1H-pyrazole.
  • Formation of Sulfonyl Derivative : React the pyrazole with a sulfonyl chloride to introduce the sulfonyl group.
  • Proline Integration : Finally, the proline moiety is introduced to yield the target compound.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For example, pyrazole derivatives have been shown to inhibit various kinases and enzymes linked to cancer progression and inflammation. The mechanism often involves binding to the active site of enzymes, thereby preventing substrate interaction.

Enzyme Inhibition Type IC50 (µM) Reference
Xanthine OxidaseCompetitive72.4
Cyclooxygenase (COX)Non-selective45.0
Protein Kinase B (AKT)Selective30.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies show that derivatives containing similar structural motifs can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.

Antitumor Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit antitumor activity by targeting specific pathways involved in cancer cell proliferation. The inhibition of BRAF(V600E) kinase, for instance, has been highlighted as a significant mechanism through which these compounds exert their effects.

Case Study 1: Anti-inflammatory Effects

A study involving a series of pyrazole derivatives assessed their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. The results indicated that compounds similar to this compound significantly reduced NO levels, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of various pyrazole derivatives against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 20 µM against breast cancer cells, indicating promising activity for further development into anticancer agents.

Q & A

Q. What methodologies integrate machine learning for predictive synthesis and property optimization?

  • Methodological Answer : Train ML models (e.g., graph neural networks) on datasets of sulfonamide reaction outcomes (yield, purity) . Use SHAP analysis to rank feature importance (e.g., solvent polarity, catalyst loading). Deploy automated high-throughput screening (HTS) robots to validate predictions . For property optimization, multi-objective algorithms balance bioactivity, solubility, and synthetic feasibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.